REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.C([O:16][C:17](C)(C)C)(C)(C)C.[K].[Cl:22][C:23]1[CH:24]=[C:25]([F:30])[CH:26]=[C:27]([Cl:29])[CH:28]=1.C1C[O:34]CC1>>[Cl:22][C:23]1[CH:28]=[C:27]([Cl:29])[CH:26]=[C:25]([F:30])[C:24]=1[C:17]([OH:16])=[O:34] |f:2.3,^1:20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.72 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
potassium t-butyloxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C)(C)C.[K]
|
Name
|
|
Quantity
|
21.81 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)F
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Carbon dioxide gas was then bubbled into the reaction mixture for 10 min The reaction mixture
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
ADDITION
|
Details
|
diluted with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with a solution of aqueous 1.0 M sodium hydroxide (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined sodium hydroxide extract
|
Type
|
WASH
|
Details
|
was washed with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by ISCO flash chromatography (silica gel/hexane-ethyl acetate 100:0 to 0:100 gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |